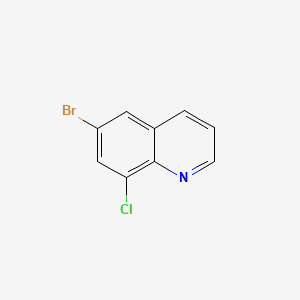

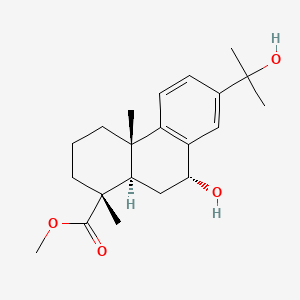

![molecular formula C6H4N2O2S B600032 Imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 17782-81-9](/img/structure/B600032.png)

Imidazo[2,1-b]thiazole-5-carboxylic acid

Overview

Description

Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents . They have potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Synthesis Analysis

The synthesis of ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate involves a solution of (1a)(10.0 g, 99.86 mmol, 1.0 eq) and ethyl-2-chloroacetoacetate (32.87 g, 199.72 mmol, 2 eq) dissolved in 10 V of 1,4-dioxane and heated for 24 h at reflux .Chemical Reactions Analysis

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dear-omative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Scientific Research Applications

Antitumor Potential

Imidazo[2,1-b]thiazole-5-carboxylic acid derivatives were explored as potential antitumor agents. A study synthesized various esters of these compounds but found they lacked significant antitumor activity under the conditions employed (Andreani et al., 1983).

Insect Control Applications

Research has been conducted on imidazo[2,1-b]thiazole carbamates and acylureas for potential use as insect control agents. These compounds were prepared by reacting 5-hydroxymethylimidazo-[2,1-b]thiazole and imidazo[2,1-b]thiazole-5-carboxyamide with arylisocyanates (Andreani et al., 1989).

Herbicidal Properties

Imidazo[2,1-b]thiazoles have been synthesized for potential use as herbicides. Certain derivatives showed moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).

Antimicrobial and Antimalarial Activities

A study focused on the synthesis of imidazo[2,1-b]thiazole derivatives for their antimicrobial and antimalarial activities. The compounds demonstrated good to excellent antibacterial activity, and some analogs exhibited significant antimalarial activity (Vekariya et al., 2017).

Anti-tuberculosis Agents

Imidazo[2,1-b]thiazole-5-carboxamides have shown promising results as anti-tuberculosis compounds. They demonstrated nanomolar potency against replicating and drug-resistant Mycobacterium tuberculosis (Mtb) and low toxicity to VERO cells (Moraski et al., 2016).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives. These compounds were synthesized through a one-pot, four-component reaction and showed potential for further exploration (Mahdavi et al., 2012).

Therapeutic Versatility

Imidazo[2,1-b]thiazole derivatives exhibit a broad range of pharmacological activities, as highlighted in a comprehensive review. These compounds have been investigated for various therapeutic applications, inspiring medicinal chemists in drug development (Shareef et al., 2019).

Cardiotonic Activity

A study explored the synthesis of imidazo[2,1-b]thiazoles with a lactam ring for potential cardiotonic activity. It was found that certain derivatives, particularly those with a pseudothiohydantoin or barbituric acid lactam ring, exhibited interesting cardiotonic activity (Andreani et al., 1996).

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazole-5-carboxylic acid, also known as ITAs, is a promising class of anti-tuberculosis agents. The primary target of ITAs is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps . This includes:

Biochemical Pathways

The interaction of ITAs with QcrB affects the mycobacterial cytochrome bcc-aa3 super complex, disrupting the electron transport chain . This disruption can lead to a decrease in energy production, affecting the survival and replication of mycobacteria.

Pharmacokinetics

The in vitro ADME properties of ITAs have been studied. For instance, ND-11543, an outstanding compound of the series, was tolerable at >500 mg/kg in mice. At a dose of 200 mg/kg, it displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . These properties suggest that ITAs have good bioavailability.

Result of Action

The interaction of ITAs with QcrB leads to the disruption of the electron transport chain, which is critical for the survival and replication of mycobacteria . This results in potent anti-tuberculosis activity, as demonstrated by the intracellular macrophage potency of diverse ITA analogs .

Future Directions

properties

IUPAC Name |

imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIABSKPSCMXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(N21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680740 | |

| Record name | Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17782-81-9 | |

| Record name | Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the main synthetic approaches to Imidazo[2,1-b]thiazole-5-carboxylic acid derivatives?

A: Researchers have explored various synthetic routes to access diverse this compound derivatives. One study successfully synthesized a series of new carboxamide and (1,2,4)oxa-diazole derivatives by reacting imidazo(2,1-b)thiazoles with trichloracetylchloride. [] Another study utilized Imidazo[2,1-b]thiazole-5-carboxylic acids as starting materials to synthesize various esters, including allyl, propargyl, and cyanomethyl esters. [, ] These diverse synthetic strategies highlight the versatility of this chemical scaffold for developing novel compounds.

Q2: What is the primary application explored for this compound derivatives in the presented research?

A: The research primarily focuses on exploring the potential of these compounds as antitumor agents. Specifically, the allyl, propargyl, and cyanomethyl esters synthesized in one study were evaluated for their antitumor activity. [, ] While the specific mechanisms of action were not elaborated upon in these studies, the focus on antitumor properties underscores the potential medicinal relevance of this class of compounds.

Q3: Were the synthesized this compound derivatives successful as antitumor agents in the presented studies?

A: While the synthesized compounds demonstrated potential as antitumor agents, the studies indicate that they did not exhibit significant antitumor activity under the specific conditions employed. [] This suggests that further investigation, potentially involving structural modifications or different experimental conditions, might be needed to fully unlock their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

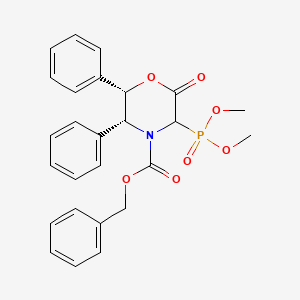

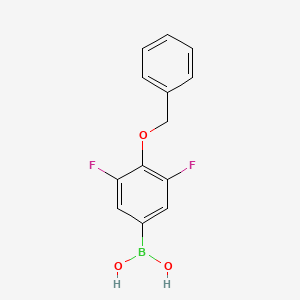

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)

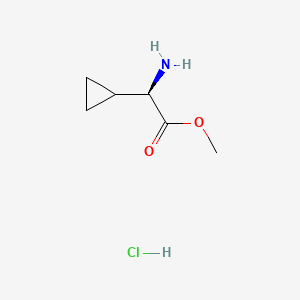

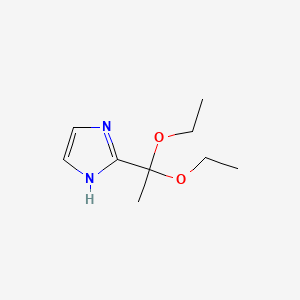

![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)

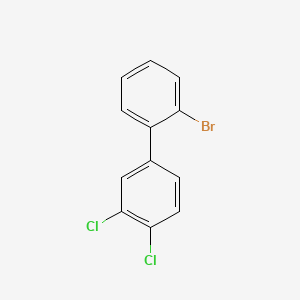

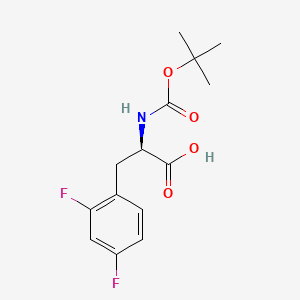

![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)